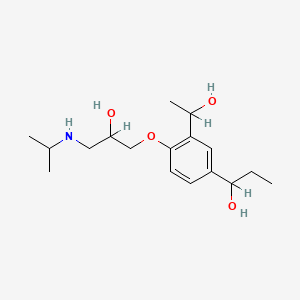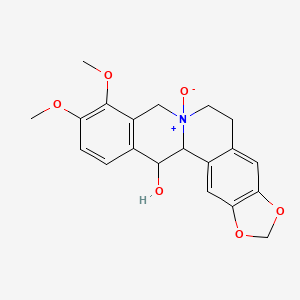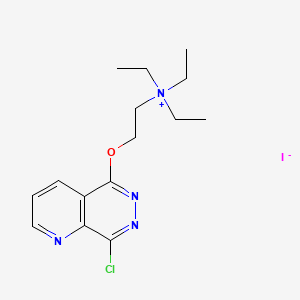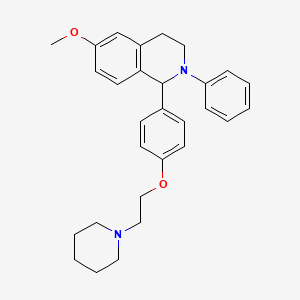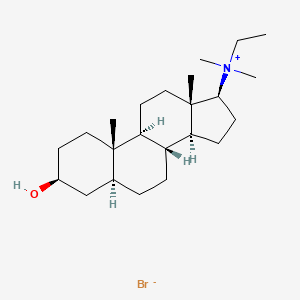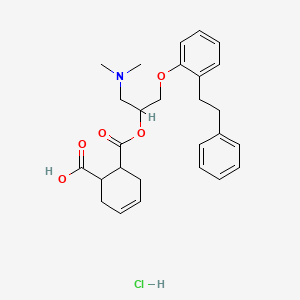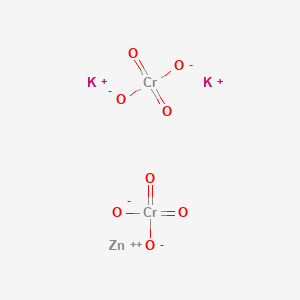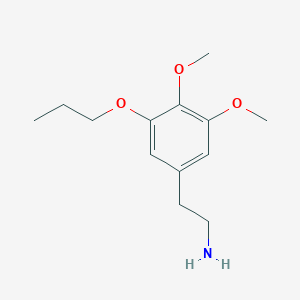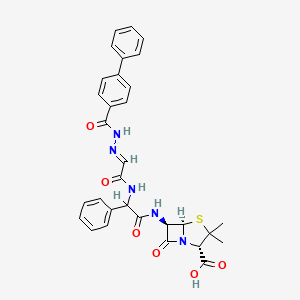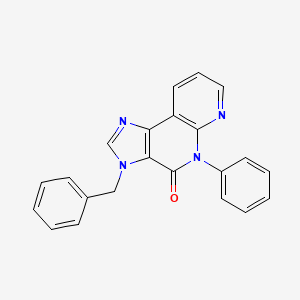
1,1'-(1,6-Hexanediyl)bis(4-(3,4-dimethoxyphenyl)-2,6-diphenylpyridinium) diperchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,6-Hexanediyl)bis(4-(3,4-dimethoxyphenyl)-2,6-diphenylpyridinium) diperchlorate is a complex organic compound known for its unique structural properties It consists of a hexanediyl linker connecting two pyridinium rings, each substituted with 3,4-dimethoxyphenyl and diphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,6-Hexanediyl)bis(4-(3,4-dimethoxyphenyl)-2,6-diphenylpyridinium) diperchlorate typically involves a multi-step process:
Formation of Pyridinium Rings: The initial step involves the synthesis of the pyridinium rings. This can be achieved through the reaction of 3,4-dimethoxybenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. The chalcone then undergoes cyclization with ammonium acetate to form the pyridinium ring.
Linking with Hexanediyl: The next step involves linking the pyridinium rings with a hexanediyl chain. This can be done through a nucleophilic substitution reaction where the pyridinium rings are reacted with 1,6-dibromohexane.
Formation of Diperchlorate Salt: The final step involves the formation of the diperchlorate salt by reacting the bis-pyridinium compound with perchloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(1,6-Hexanediyl)bis(4-(3,4-dimethoxyphenyl)-2,6-diphenylpyridinium) diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: 1,6-dibromohexane in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted pyridinium derivatives.
Applications De Recherche Scientifique
1,1’-(1,6-Hexanediyl)bis(4-(3,4-dimethoxyphenyl)-2,6-diphenylpyridinium) diperchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with biological macromolecules.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1,1’-(1,6-Hexanediyl)bis(4-(3,4-dimethoxyphenyl)-2,6-diphenylpyridinium) diperchlorate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also interact with proteins, inhibiting their function and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(1,6-Hexanediyl)bis[3-(3,4-dimethoxyphenyl)urea]
- Benzene, 1,1’-(1,6-hexanediyl)bis[3,4-dimethoxy-]
Comparison
Compared to similar compounds, 1,1’-(1,6-Hexanediyl)bis(4-(3,4-dimethoxyphenyl)-2,6-diphenylpyridinium) diperchlorate is unique due to its pyridinium structure and the presence of both 3,4-dimethoxyphenyl and diphenyl groups
Propriétés
Numéro CAS |
89141-75-3 |
|---|---|
Formule moléculaire |
C56H54Cl2N2O12 |
Poids moléculaire |
1017.9 g/mol |
Nom IUPAC |
4-(3,4-dimethoxyphenyl)-1-[6-[4-(3,4-dimethoxyphenyl)-2,6-diphenylpyridin-1-ium-1-yl]hexyl]-2,6-diphenylpyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C56H54N2O4.2ClHO4/c1-59-53-31-29-45(39-55(53)61-3)47-35-49(41-21-11-7-12-22-41)57(50(36-47)42-23-13-8-14-24-42)33-19-5-6-20-34-58-51(43-25-15-9-16-26-43)37-48(38-52(58)44-27-17-10-18-28-44)46-30-32-54(60-2)56(40-46)62-4;2*2-1(3,4)5/h7-18,21-32,35-40H,5-6,19-20,33-34H2,1-4H3;2*(H,2,3,4,5)/q+2;;/p-2 |
Clé InChI |
WTTNSEOYWNLRMZ-UHFFFAOYSA-L |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CCCCCC[N+]4=C(C=C(C=C4C5=CC=CC=C5)C6=CC(=C(C=C6)OC)OC)C7=CC=CC=C7)C8=CC=CC=C8)OC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


